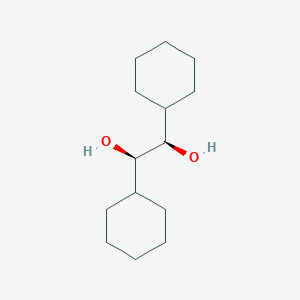

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by its two cyclohexyl groups attached to a central ethanediol moiety, making it a valuable chiral building block in asymmetric synthesis and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method is the catalytic hydrogenation of 1,2-dicyclohexylethane-1,2-dione using a chiral catalyst to achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced chiral catalysts and reaction conditions to ensure the production of the desired enantiomer .

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: It can be reduced to form the corresponding alkanes or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed

The major products formed from these reactions include diketones, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in asymmetric synthesis and catalysis.

Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is employed in the manufacture of fine chemicals and specialty materials

Mecanismo De Acción

The mechanism of action of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol involves its interaction with specific molecular targets and pathways. In asymmetric catalysis, the compound acts as a chiral ligand, facilitating the formation of chiral products by inducing enantioselectivity in the reaction. The molecular targets include metal catalysts and substrates, which interact with the chiral diol to achieve the desired stereochemical outcome .

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound used in asymmetric synthesis and catalysis.

(1R,2R)-1,2-Diphenylethylenediamine: A chiral diamine with applications in enantioselective reactions.

(1S,2S)-1,2-Dicyclohexyl-1,2-ethanediol: The enantiomer of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, used in similar applications

Uniqueness

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct enantioselective properties in catalytic reactions. Its ability to induce high enantiomeric excess in asymmetric synthesis makes it a valuable tool in the production of chiral compounds .

Actividad Biológica

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a diol with two cyclohexyl groups attached to the ethane backbone. Its molecular formula is C14H26O2, and it features two hydroxyl (-OH) groups that contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical pathways. Here are some key areas of its biological activity:

1. Antioxidant Properties

- Studies have shown that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in this compound may enable it to scavenge free radicals effectively, reducing oxidative stress in biological systems .

2. Enzyme Interaction

- The compound may interact with enzymes involved in metabolic processes. For example, epoxide hydrolase enzymes catalyze the hydrolysis of epoxides to diols. The structural similarity of this compound to known substrates suggests potential interactions that could influence metabolic pathways .

3. Potential as a Biomarker

- This compound has been detected in various food sources. Its presence in biological fluids could serve as a biomarker for dietary intake of specific foods rich in this compound .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

Antioxidant Mechanism

- The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Enzymatic Pathway Modulation

- By acting as a substrate or inhibitor for specific enzymes such as epoxide hydrolase, the compound may modulate the metabolism of xenobiotics and endogenous compounds.

Propiedades

IUPAC Name |

(1R,2R)-1,2-dicyclohexylethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in the research presented?

A1: The paper investigates molybdenum complexes with various chiral diols, including (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol. This specific diol likely acts as a chiral ligand coordinating to the molybdenum center. [] This coordination can influence the stereochemistry and reactivity of the resulting molybdenum complex. [] Further research would be needed to explore the specific influence of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol on the properties and reactivity of the synthesized molybdenum complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.